

Application Notes and Protocols for BMS-191095 in Ischemic Preconditioning Research

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Compound of Interest

Compound Name: BMS-191095

Cat. No.: B1139385

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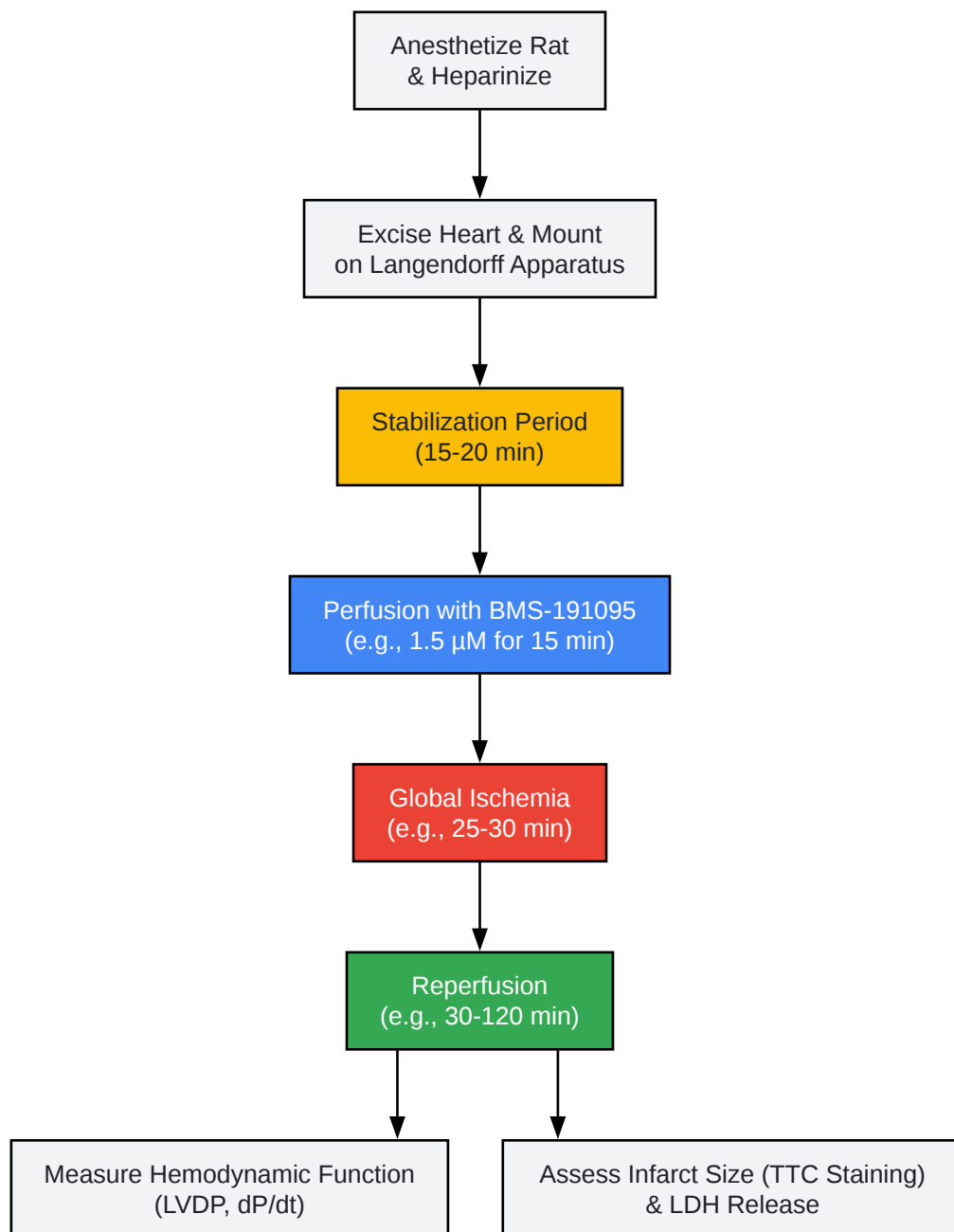
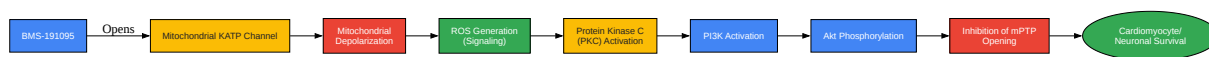
Introduction

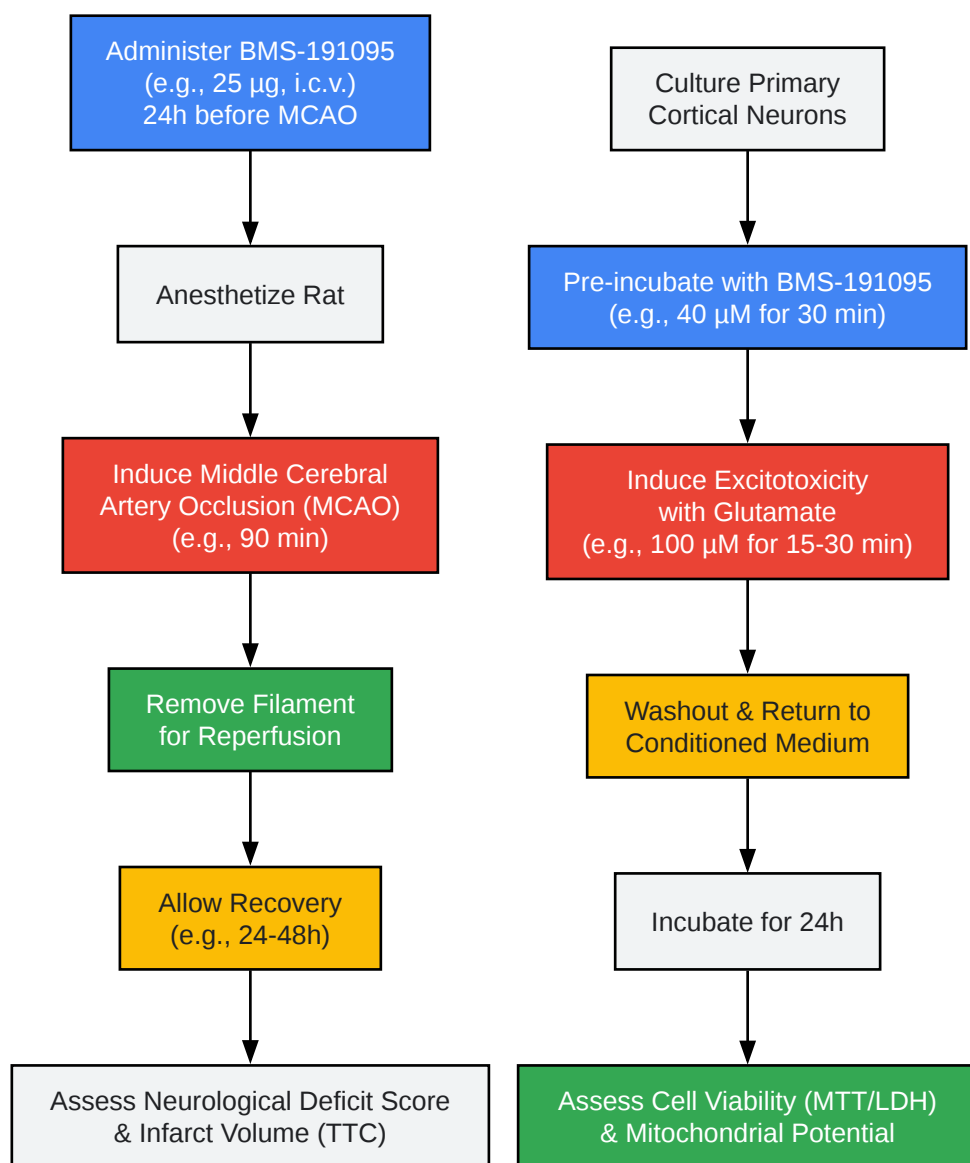
BMS-191095 is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2][3] Unlike first-generation KATP channel openers, **BMS-191095** exhibits high cardioselectivity and is devoid of significant peripheral vasodilator activity, making it a valuable pharmacological tool for investigating the mechanisms of ischemic preconditioning (IPC) and for exploring potential therapeutic strategies for ischemic injuries.[3][4] These application notes provide a comprehensive overview of **BMS-191095**, its mechanism of action, and detailed protocols for its use in key experimental models of ischemic preconditioning.

Mechanism of Action

BMS-191095 exerts its protective effects by selectively opening mitoKATP channels. This action leads to potassium ion influx into the mitochondrial matrix, causing a partial depolarization of the inner mitochondrial membrane. This depolarization is a critical initiating event in a signaling cascade that mimics ischemic preconditioning. The downstream consequences include the generation of reactive oxygen species (ROS) which act as signaling molecules, activation of protein kinase C (PKC), and subsequent activation of the phosphatidylinositol 3-kinase (PI3K)/Akt survival pathway. Ultimately, this cascade converges on the inhibition of the mitochondrial permeability transition pore (mPTP) opening at the time of reperfusion, a key event in cell death following ischemia.

Signaling Pathway of BMS-191095 in Ischemic Preconditioning





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